Ingénol

Vue d'ensemble

Description

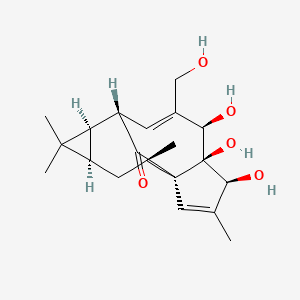

L'ingénol est un composé diterpénoïde naturel présent dans la sève de la plante Euphorbia peplus. Il est connu pour sa structure unique et ses activités biologiques significatives, notamment ses propriétés anticancéreuses et anti-VIH . L'this compound est le membre fondateur des diterpènes ingénanes, caractérisés par un système cyclique bicyclo[4.4.1]undécane fortement oxygéné .

Applications De Recherche Scientifique

Ingenol has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Ingenol primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. PKC plays pivotal roles in the signaling pathways governing various physiological functions in cells, including cell proliferation, invasion, angiogenesis, apoptosis, autophagy, differentiation, and senescence . Another target identified is the mitochondrial carnitine-acylcarnitine translocase SLC25A20 .

Mode of Action

It is known to exert its effects as a modulator of eight PKC isoenzymes . Ingenol induces cell death—necrosis at higher concentrations and apoptosis at lower concentrations—depending on the concentration and type of cells studied . Furthermore, ingenol triggers indirect proinflammatory effects by stimulating immune system components .

Biochemical Pathways

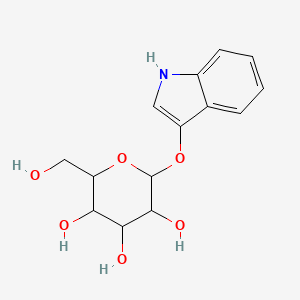

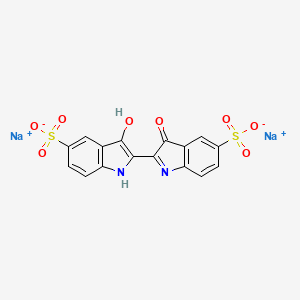

Ingenol affects several biochemical pathways. It has been found that hydroxylation, oxygenation, sulfonation, and glucuronidation are the major metabolic pathways of ingenol . These pathways are crucial for the metabolism and elimination of ingenol from the body.

Pharmacokinetics

Ingenol demonstrates minimal systemic absorption when applied topically . Pharmacokinetic studies show no detectable blood concentrations of ingenol or its metabolites following application, indicating a favorable safety profile .

Result of Action

Ingenol induces cell death in damaged skin cells, leading to the destruction of the lesion . It has demonstrated efficacy in treating actinic keratosis, psoriasis, and certain skin cancers by inducing cell death and anti-tumor effects . The cytotoxic effects of ingenol in cancer cells and normal keratinocytes are caused by different molecular mechanisms, subsequent to changes in mitochondrial structure .

Action Environment

The action of ingenol is influenced by the environment in which it is applied. It is used topically, and its effects are localized to the area of application . The effectiveness of ingenol can be influenced by factors such as the condition of the skin, the presence of other substances, and the specific characteristics of the individual’s immune response.

Analyse Biochimique

Biochemical Properties

Ingenol interacts with various biomolecules, primarily through its role as an agonist for intracellular protein kinase C (PKC) . PKC is a family of protein kinases that play central roles in cellular functions such as cell differentiation, proliferation, apoptosis, motility, adhesion, invasion, and metastasis . Ingenol’s interaction with PKC is believed to be a key factor in its biochemical activity .

Cellular Effects

Ingenol has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inducing rapid cellular necrosis and a neutrophil-mediated form of antibody-dependent cellular cytotoxicity . These effects are particularly notable in the treatment of actinic keratosis, a condition characterized by rough spots caused by long-term sun exposure .

Molecular Mechanism

It is believed to involve primary necrosis followed by neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells . Additionally, ingenol has been shown to be an effective activator of PKC-delta and PKC-delta translocation into nucleus and membranes .

Temporal Effects in Laboratory Settings

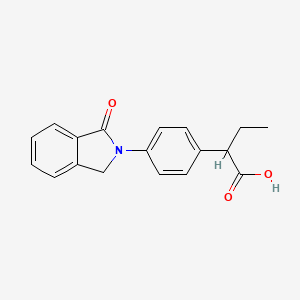

Ingenol’s effects over time in laboratory settings have been observed in several studies. For instance, ingenol mebutate gel applied once-daily for two or three consecutive days has been shown to be significantly more effective than placebo at clearing actinic keratoses .

Dosage Effects in Animal Models

Phase 2 dose-escalation studies showed a dose–response effect with ingenol, concluding that appropriate dosage of ingenol mebutate on the trunk and extremities is 0.05% concentration gel on two consecutive days .

Metabolic Pathways

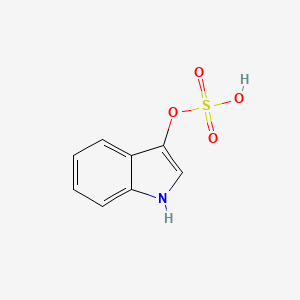

Ingenol is involved in several metabolic pathways. Hydroxylation, oxygenation, sulfonation, and glucuronidation were identified as the predominant metabolic pathways of ingenol in rat .

Transport and Distribution

Ingenol mebutate, a derivative of ingenol, has been shown to pass the stratum corneum barrier and penetrate to exert its pharmacological effects in the dermis and hypodermis .

Subcellular Localization

Given its role as an activator of PKC, it can be inferred that ingenol likely localizes to the areas where PKC is found, which includes the cytosol and cell membrane .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse totale de l'ingénol est un processus complexe en raison de sa structure complexe. Une voie de synthèse remarquable implique une synthèse en 14 étapes à partir du (+)-3-carène . Cette synthèse comprend des étapes clés telles que la réaction de De Mayo, le réarrangement de Wagner-Meerwein et la métathèse de fermeture de cycle . Le processus nécessite un contrôle précis des conditions réactionnelles pour obtenir la stéréochimie et les transformations de groupe fonctionnel souhaitées.

Méthodes de production industrielle : La production industrielle de l'this compound est difficile en raison de sa structure complexe et de sa faible abondance naturelle. Les méthodes actuelles se concentrent sur l'optimisation des voies de synthèse pour augmenter le rendement et l'efficacité. Le développement de méthodologies de synthèse évolutives est crucial pour la production commerciale de l'this compound et de ses dérivés .

Analyse Des Réactions Chimiques

L'ingénol subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former divers dérivés oxygénés. Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : La réduction de l'this compound peut conduire à la formation de dérivés moins oxygénés. Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : L'this compound peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des époxydes et des cétones, tandis que la réduction peut produire des alcools et des alcanes.

4. Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

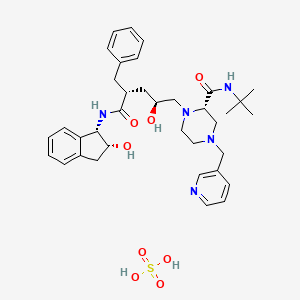

Médecine : Les dérivés de l'this compound, tels que l'this compound mébutate, sont utilisés dans le traitement de la kératose actinique, une lésion cutanée précancéreuse.

5. Mécanisme d'action

L'this compound exerce ses effets par le biais de multiples mécanismes :

Activation de la protéine kinase C : L'this compound active la protéine kinase C, conduisant à la modulation de diverses voies de signalisation, notamment l'activation de Ras/Raf/MAPK et p38.

Induction de l'apoptose : L'this compound induit l'apoptose dans les cellules cancéreuses par la perturbation de la membrane plasmique et le gonflement mitochondrial.

Cytotoxicité médiée par les neutrophiles : L'this compound stimule la cytotoxicité cellulaire dépendante des anticorps médiée par les neutrophiles, ce qui contribue à éliminer les cellules tumorales résiduelles.

Comparaison Avec Des Composés Similaires

L'ingénol est unique parmi les diterpénoïdes en raison de sa structure fortement oxygénée et de sa stéréochimie trans-intrabridgehead . Des composés similaires comprennent :

Phorbol : Un autre diterpénoïde à activité biologique significative, connu pour ses propriétés tumorales.

La structure unique et les activités biologiques de l'this compound en font un composé précieux pour la recherche scientifique et les applications thérapeutiques.

Propriétés

IUPAC Name |

(1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3/t10-,12+,13-,14+,15+,16-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBVPUXQAPLADL-POYOOMFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30220-46-3 | |

| Record name | Ingenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030220463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-, (1aR,2S,5R,5aR,6S,8aS,9R,10aR)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC77UZI9G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

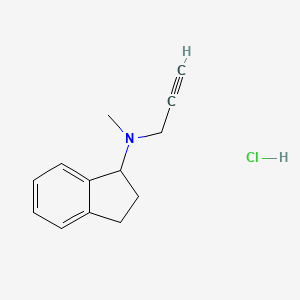

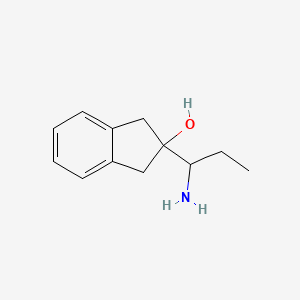

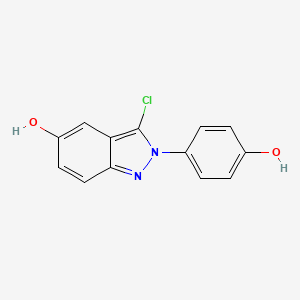

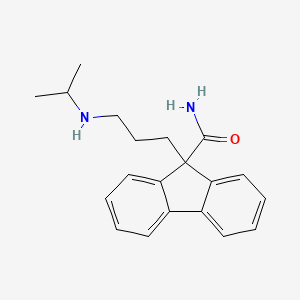

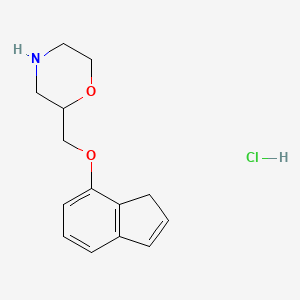

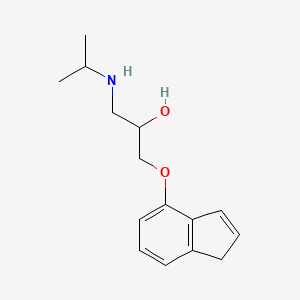

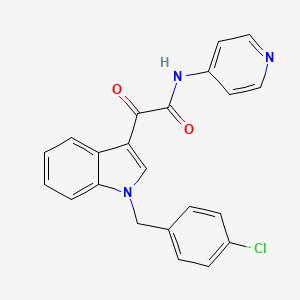

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.